molecular formula C11H12ClNO B2488795 5-(2-Chlorophenyl)-2-piperidone CAS No. 87922-77-8

5-(2-Chlorophenyl)-2-piperidone

Cat. No.: B2488795
CAS No.: 87922-77-8
M. Wt: 209.67
InChI Key: JZHHTIOJCNRSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-2-piperidone: is a chemical compound that belongs to the class of piperidones It is characterized by the presence of a chlorophenyl group attached to the piperidone ring

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-2-piperidone may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Similar compounds have been shown to interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51 . This leads to morphological and functional changes in the fungal cell membrane

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that this compound may influence multiple biochemical pathways.

Result of Action

Similar compounds have been shown to cause significant changes in the target organisms, such as fungi . These changes include alterations in cell membrane structure and function, which can lead to the death of the organism .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-2-piperidone typically involves the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chlorophenyl)-2-piperidone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(2-Chlorophenyl)-2-piperidone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of piperidone derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules .

Medicine: It is being investigated for its potential therapeutic effects in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Comparison with Similar Compounds

Uniqueness: 5-(2-Chlorophenyl)-2-piperidone is unique due to the presence of both the chlorophenyl group and the piperidone ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(2-chlorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHHTIOJCNRSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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